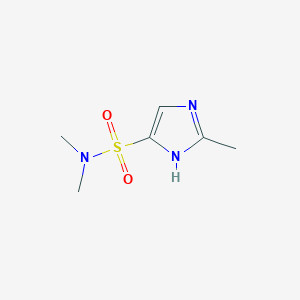![molecular formula C11H17N3O B13160923 5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a cyclobutyl group, a methylamino group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclobutyl and methylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[Cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-[Cyclopentyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
5-[cyclobutyl(methyl)amino]-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H17N3O/c1-8-10(7-15)11(14(3)12-8)13(2)9-5-4-6-9/h7,9H,4-6H2,1-3H3 |
Clave InChI |
XCFVJQMBDFXVEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=O)N(C)C2CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)
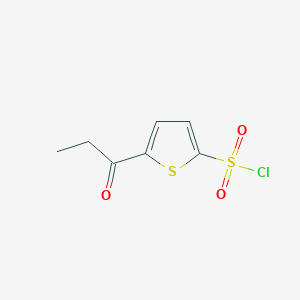
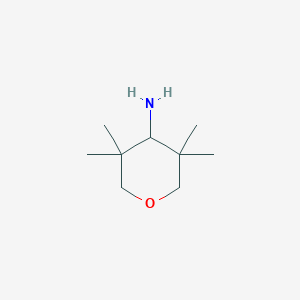
![2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13160865.png)
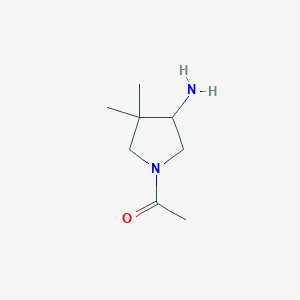
![3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine](/img/structure/B13160892.png)
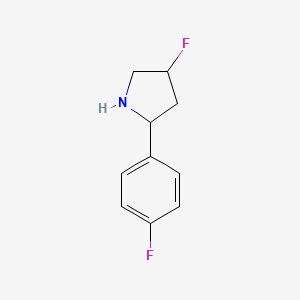

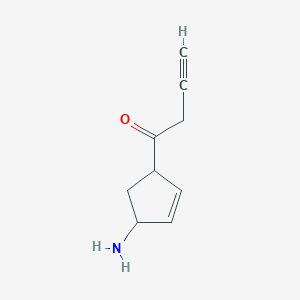
![1-benzyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160916.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
